molecular formula C15H23N5O3 B2956093 2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034285-07-7

2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2956093
CAS No.: 2034285-07-7
M. Wt: 321.381
InChI Key: YLMWIEQTODYORL-UHFFFAOYSA-N
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Description

2-Methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a pyrazine derivative characterized by a methoxy group at position 2 and a 4-methylpiperazine-carbonyl-pyrrolidine substituent at position 3.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-18-7-9-19(10-8-18)15(21)20-6-3-12(11-20)23-14-13(22-2)16-4-5-17-14/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMWIEQTODYORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps. One common method starts with the condensation of isoleucine amide with glyoxal, followed by methylation using diazomethane . This process requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted 2-Methoxy-3-Pyrazines (Flavor Compounds)

Several 2-methoxy-3-pyrazines with alkyl substituents are well-documented as flavor contributors. These compounds differ from the target molecule in their simpler side chains and lack of nitrogen-rich heterocycles. Key examples include:

Compound Name Substituent Molecular Weight Odor Profile Stability/OAVs* Source
2-Methoxy-3-(1-methylpropyl)pyrazine 1-Methylpropyl 166.22 Green bell pepper, pea OAV = 1.94E+02 (PGG samples)
2-Methoxy-3-(2-methylpropyl)pyrazine 2-Methylpropyl 166.22 Galbanum, herbal Stable during storage
2-Methoxy-3-(1-methylethyl)pyrazine 1-Methylethyl 152.19 Spicy, herbal OAV = 1.75E+03 (PGG samples)

Key Differences :

  • Stability : Alkyl-pyrazines degrade during storage (e.g., 2-methoxy-3-(2-methylpropyl)pyrazine decreases by ~50% in pepper fruit) , while the target compound’s stability remains unstudied but may benefit from its rigid heterocyclic backbone.
Piperidine/Piperazine-Containing Pyrazines (Bioactive Derivatives)

Pyrazines with nitrogenous heterocycles exhibit diverse biological activities. Notable analogs include:

Compound Name (Representative) Substituent Molecular Weight Activity/Application Synthesis Method Source
2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine Sulfonamide-pyrazole-piperidine ~400 (estimated) Enzyme inhibition (hypothesized) Sulfonylation of piperidine
2-Methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine Oxolane-carbonyl-piperidine 307.34 Undisclosed (structural analog) Coupling with NaH

Key Differences :

  • Substituent Chemistry : The target compound’s 4-methylpiperazine-carbonyl group offers enhanced solubility and hydrogen-bonding capacity compared to sulfonamide or oxolane derivatives .
  • Synthetic Complexity : Sulfonamide-pyrazines require multi-step sulfonylation , whereas the target compound’s synthesis may parallel ’s BOC-protection/deprotection strategy .
Pyrazines with Aromatic Heterocycles

Compounds like 1-(4-(3-nitrophenyl)thiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazine () feature fused aromatic systems but lack the methoxy-pyrrolidine motif.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrazine Core : A bicyclic structure that contributes to the compound's stability and reactivity.
  • Methoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that may influence receptor interactions.
  • Piperazine Derivative : Known for its diverse biological activities, including neuropharmacological effects.

Research indicates that piperazine derivatives, including this compound, exhibit various biological activities:

  • Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the central nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function and memory .
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may possess antiproliferative effects on cancer cell lines. For instance, benzoylpiperidine derivatives have demonstrated selective inhibition of cancer cell growth, indicating a potential role in cancer therapy .
  • Neuropharmacological Effects : The presence of piperazine moieties is often associated with psychoactive properties. Compounds like this one may interact with various neurotransmitter receptors, influencing mood and behavior.

Acetylcholinesterase Inhibition Study

A study conducted by Varadaraju et al. utilized virtual screening methods to evaluate the inhibitory potential of piperazine derivatives on human acetylcholinesterase. The results showed significant binding affinity at both the peripheral anionic site and catalytic sites, suggesting therapeutic potential for neurodegenerative diseases like Alzheimer's .

Antiproliferative Activity Assessment

In a separate investigation, benzoylpiperidine derivatives were tested against human breast and ovarian cancer cell lines. The findings revealed IC50 values ranging from 19.9 to 75.3 µM, indicating moderate antiproliferative activity. These results underscore the need for further optimization to enhance efficacy .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
Acetylcholinesterase InhibitionIncreases acetylcholine levelsVaradaraju et al.
Anticancer ActivityInhibits proliferation in cancer cell linesBononi et al.
Neuropharmacological EffectsPotential modulation of neurotransmitter receptorsGeneral findings

Structure-Activity Relationship (SAR)

CompoundStructural FeatureObserved Activity
BenzoylpiperidineBenzoyl moietyAntiproliferative
Piperazine DerivativesAcetylcholine interactionCognitive enhancement

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